5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of functional groups like the amino group, fluoro group, and carboxamide moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.
Amination and carboxamide formation: The amino group can be introduced via nucleophilic substitution reactions, and the carboxamide moiety can be formed through amide coupling reactions using carboxylic acid derivatives and amine reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluoro and amino groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(2-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 5-amino-N-(2-bromo-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 5-amino-N-(2-iodo-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-N-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the fluoro group, which can influence its reactivity, binding affinity, and overall bioactivity. The fluoro group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development.
Properties
IUPAC Name |
5-amino-N-(2-fluoro-4-methylphenyl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-7-3-4-9(8(13)5-7)15-12(18)10-6-11(14)17(2)16-10/h3-6H,14H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSMWDPBHUENII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)N)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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